2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Description
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with an amine functional group at the 1-position and fluorine at the 2-position of the fused bicyclic system. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine, which can modulate bioavailability, receptor affinity, and metabolic stability .
Properties
IUPAC Name |
2-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-10H,5-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAFJGMKSYBXFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
- **
Biological Activity
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula . It is a derivative of tetrahydronaphthalene and is characterized by the presence of a fluorine atom at the second position and an amine group at the first position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.
- IUPAC Name : this compound
- CAS Number : 1824337-84-9
- Molecular Weight : 165.21 g/mol
- SMILES : C1CC(C2=C(C1)C=CC(=C2)F)N
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its interaction with biological targets and its pharmacological effects.
The compound's mechanism of action is primarily linked to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopaminergic and serotonergic pathways, which are crucial in the treatment of various neuropsychiatric disorders.
Pharmacological Studies
Recent research has demonstrated that this compound exhibits significant activity in vitro. The following table summarizes key findings from various studies:
Case Study 1: Antipsychotic Potential
A study focused on the compound's effects on dopaminergic signaling highlighted its potential as an antipsychotic agent. Mice treated with varying doses exhibited reduced hyperactivity in behavioral tests, suggesting a calming effect likely due to D2 receptor antagonism.
Case Study 2: Neuroprotection
In a neuroprotection study involving SH-SY5Y neuroblastoma cells, this compound demonstrated significant protective effects against oxidative stress-induced cell death. The compound was found to upregulate antioxidant enzymes and reduce reactive oxygen species (ROS) levels.
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound has been evaluated for cytotoxicity using standard assays (e.g., MTT assay), showing low toxicity at therapeutic concentrations. Further studies are required to elucidate its long-term safety profile.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Fluorine substitution at different positions on the tetrahydronaphthalene ring or pendant aryl groups significantly alters physicochemical and biological properties:
Key Observations :
- Electronic Effects : Fluorine at C2 (target compound) likely induces electron-withdrawing effects, polarizing the amine group and altering pKa compared to phenyl-substituted analogs like 5f, where fluorine on the aryl ring enhances resonance stabilization .
- Solubility : Methoxy or hydroxyl substituents (e.g., in (S)-5-Fluoro-7-methoxy analog) improve water solubility, whereas halogenated derivatives (Cl, F) may exhibit lower solubility due to increased hydrophobicity .
Stereochemical and Enantiomeric Variations
Enantiomers of fluorinated tetrahydronaphthalen-amines show divergent biological activities:
Key Observations :
- Chiral Centers : The position of fluorine and amine groups creates stereogenic centers, influencing interactions with chiral biological targets (e.g., enzymes, GPCRs). For example, (R)-enantiomers may exhibit higher receptor affinity than (S)-forms in certain contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
